exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic amine compound with significant relevance in organic chemistry and pharmacology. It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound has been identified by its CAS number 845626-22-4 and has a molecular formula of C7H14N2 with a molecular weight of approximately 126.2 g/mol .
This compound falls under the category of heterocyclic compounds, specifically classified as an azabicycloalkane due to the presence of a nitrogen atom in its bicyclic structure. It is often utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions and as potential antiviral agents .
The synthesis of exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine can be approached through several methodologies, primarily involving cyclization reactions that incorporate nitrogen into the bicyclic framework. One efficient method involves the use of intramolecular cyclopropanation techniques, which can yield high purity products in a relatively short time frame.
Recent advancements have highlighted a Ru(II)-catalyzed approach, where alpha-diazoacetates are reacted to form the desired bicyclic structure. This method has shown to be effective in achieving gram-scale synthesis with reasonable yields, demonstrating its practicality for laboratory and industrial applications .
The molecular structure of exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine features a bicyclic framework consisting of a six-membered ring that includes two nitrogen atoms. The stereochemistry is essential for its biological activity, with specific configurations influencing its interaction with biological targets.
The compound can participate in various chemical reactions typical of amines and heterocycles, including:
The reactivity profile allows for modifications that enhance its pharmacological properties or alter its solubility characteristics, making it a versatile candidate for further chemical exploration .
The mechanism of action for exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine is primarily related to its interaction with neurotransmitter systems, particularly those involving acetylcholine receptors. The compound's structural features enable it to mimic neurotransmitters, facilitating modulation of synaptic transmission.
Studies suggest that derivatives of this compound may exhibit significant activity against certain viral targets, indicating potential applications in antiviral therapies .
Relevant data indicates that it possesses low volatility and moderate lipophilicity, which may influence its absorption characteristics when used in pharmaceutical formulations .
Scientific Uses
exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine has diverse applications in scientific research:
The pharmacological relevance of the 3-azabicyclo[3.1.0]hexane scaffold arises from its distinct physicochemical and spatial properties:
Conformational Restriction & Binding Efficiency: The scaffold’s fused cyclopropane-pyrrolidine ring system dramatically reduces conformational flexibility compared to monocyclic or acyclic amine counterparts. This pre-organization minimizes the entropic penalty upon binding to biological targets, leading to enhanced binding affinity per unit molecular weight [6] [7]. Computational analyses reveal that the scaffold enforces a pseudo-equatorial orientation of the C6 substituent, which is critical for optimal interactions within the substrate-binding pockets of viral proteases [6].
Stereoelectronic Modulation: The bridgehead nitrogen atom (position 3) exhibits altered electronic properties compared to typical aliphatic amines. Its tertiary nature and constrained geometry reduce basicity (predicted pKa ~7.5-8.5), potentially enhancing membrane permeability while retaining sufficient protonation for target engagement in physiological compartments. This balanced protonation state is crucial for compounds like nirmatrelvir, which must traverse cell membranes to reach intracellular viral targets [3] [6].
Synthetic Versatility: Recent advances in catalytic cyclopropanation, particularly Ru(II)-catalyzed intramolecular reactions of α-diazoacetates, enable efficient enantioselective construction of the bicyclic core. These methods achieve gram-scale synthesis (~28% overall yield over seven steps from 3-methyl-2-butenol), facilitating drug discovery efforts [2] [4] [6]. Alternative approaches include Co(II)-based metalloradical catalysis and enzymatic methods, offering complementary stereoselectivity [6].
Table 1: Key Molecular Descriptors of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
Property | Value | Source/Determination Method |
---|---|---|
IUPAC Name | N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine | Chemical Registry [3] |
CAS Registry Number | 888032-53-9 | Commercial Source [3] |
Molecular Formula | C₇H₁₄N₂ | Elemental Analysis [3] |
Molecular Weight | 126.20 g/mol | MS Data [3] |
SMILES Notation | CN(C)C1C2CNCC21 | Canonical Representation [3] |
InChI Key | OJQACUULHAUXBI-UHFFFAOYSA-N | Computational Generation [3] |
LogP (Calculated) | -0.56 | Lipophilicity Prediction [3] |
Hydrogen Bond Acceptors | 2 | Topological Analysis [3] |
Hydrogen Bond Donors | 1 (Bridgehead N-H) | Topological Analysis [3] |
The introduction of an exo-oriented N,N-dimethylamine group at the C6 position of the 3-azabicyclo[3.1.0]hexane scaffold represents a strategic optimization to enhance drug-like properties:
Electronic and Steric Effects: The geminal dimethyl substitution on the amine nitrogen creates significant steric bulk, effectively shielding the lone electron pair. This diminishes hydrogen-bonding donor capacity while enhancing hydrogen-bonding acceptor potential. Consequently, compounds like exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine exhibit reduced desolvation penalties when traversing lipid membranes, translating to improved cellular permeability – a critical attribute for orally administered therapeutics [3] [6]. The methyl groups also impart a modest electron-donating effect, slightly elevating the energy of the nitrogen’s lone pair and potentially strengthening interactions with electrophilic sites in target proteins.
Lipophilicity Modulation: Experimental logP values near -0.56 [3] indicate that the N,N-dimethylamine group counterbalances the inherent polarity of the bicyclic amine scaffold. This balanced lipophilicity is optimal for achieving sufficient tissue distribution without excessive plasma protein binding or metabolic clearance. Comparative studies of C6-substituted analogs demonstrate that replacing primary amines (logP ~ -1.8) or secondary amines (logP ~ -1.1) with the tertiary N,N-dimethylamine increases logP by ~0.5-1.0 units, directly correlating with enhanced blood-brain barrier penetration in preclinical models for CNS-targeted applications [3] [6].
Metabolic Stabilization: N,N-Dialkylation, particularly with methyl groups, significantly retards oxidative deamination catalyzed by monoamine oxidases (MAOs) and cytochrome P450 enzymes. This modification is critical for scaffolds containing primary or secondary amines at C6, which often demonstrate rapid in vitro clearance. The dimethylated derivative exhibits enhanced metabolic stability in human liver microsome assays (t½ > 60 min), addressing a key limitation of earlier analogs [3] [6].
Stereochemical Precision: The exo configuration of the C6-dimethylamine substituent positions both methyl groups axially relative to the bicyclic plane, maximizing their exposure to solvent or binding pockets. This orientation contrasts with the endo isomer, where one methyl group would be sterically hindered by the bridgehead nitrogen. Molecular docking studies of antiviral candidates reveal that the exo-dimethylamine optimally engages with hydrophobic sub-pockets in viral proteases, contributing to sub-micromolar inhibitory potency [6] [7].
Table 2: Synthetic Approaches to 3-Azabicyclo[3.1.0]hexane Derivatives
Methodology | Key Features | Representative Target | Yield | Reference |
---|---|---|---|---|
Ru(II)-Catalyzed Intramolecular Cyclopropanation | Enantioselective; Gram-scale feasible; Utilizes α-diazoacetate precursors | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 28% (7 steps) | [2] [4] [6] |
Co(II)-Based Metalloradical Catalysis | Tolerant of electron-deficient alkenes; High diastereoselectivity | Functionalized 3-azabicyclo[3.1.0]hexan-2-ones | 45-82% | [6] |
Copper-Free Sonogashira Coupling | Enables C5-alkynylation; Compatible with iodo-cyclopropane carboxamides | 3-Azabicyclo[3.1.0]hexane with C5-alkynyl chains | 51-89% | [6] |
Gabriel Synthesis | Converts lactones to amines; Applied for C6-amine functionalization | exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine | 81% (2 steps) | [6] |
Table 3: Therapeutic Applications of 3-Azabicyclo[3.1.0]hexane-Based Pharmaceuticals
Drug Compound | Therapeutic Category | Role of 3-Azabicyclo[3.1.0]hexane Scaffold | Clinical Status |
---|---|---|---|
Boceprevir | Antiviral (HCV) | Acts as peptidomimetic warhead targeting NS3/4A protease | Approved (2011) |
Nirmatrelvir (PF-07321332) | Antiviral (SARS-CoV-2) | Inhibits 3CLpro main protease via covalent reversible binding | Approved (2021) |
Taranabant Analogs | Metabolic (Cannabinoid R1 Antag.) | Provides rigid conformation for receptor subtype selectivity | Preclinical (Discontinued) |
Sterenin Derivatives | Antimicrobial/Anticancer | Serves as core scaffold for hybrid molecule development | Preclinical |
The strategic integration of the exo-N,N-dimethylamine moiety transforms the 3-azabicyclo[3.1.0]hexane scaffold from a structural curiosity into a versatile pharmacophore. Its capacity to simultaneously enhance permeability, metabolic stability, and target engagement has established this specific substitution pattern as a preferred chemical feature in advanced medicinal chemistry programs targeting challenging disease mechanisms [3] [6] [7]. Future developments will likely explore asymmetric syntheses of enantiopure dimethylated derivatives and further investigate structure-activity relationships through systematic variation of N-alkyl groups beyond methyl substituents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1